molecular formula C4H4N2O2 B061193 1-(1,2,4-Oxadiazol-5-yl)ethanone CAS No. 185445-01-6

1-(1,2,4-Oxadiazol-5-yl)ethanone

Cat. No.: B061193
CAS No.: 185445-01-6
M. Wt: 112.09 g/mol
InChI Key: NLRLBOFKWANQLW-UHFFFAOYSA-N
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Description

1-(1,2,4-Oxadiazol-5-yl)ethanone is a heterocyclic compound featuring an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,2,4-Oxadiazol-5-yl)ethanone can be synthesized through several methods, including cyclization reactions involving appropriate precursors. One common method involves the reaction of acyl hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. For instance, the reaction of acetohydrazide with cyanogen bromide in the presence of a base can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2,4-Oxadiazol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a wide range of functionalized oxadiazole derivatives.

Scientific Research Applications

1-(1,2,4-Oxadiazol-5-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research explores its use in drug design and development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(1,2,4-oxadiazol-5-yl)ethanone exerts its effects varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(1,2,4-Oxadiazol-5-yl)ethanone can be compared with other oxadiazole derivatives, such as:

    1,2,3-Oxadiazoles: These compounds have a different arrangement of nitrogen atoms in the ring, leading to distinct chemical properties and reactivity.

    1,3,4-Oxadiazoles: Another isomeric form with unique applications and reactivity patterns.

    1,2,5-Oxadiazoles: Featuring a different nitrogen arrangement, these compounds also exhibit unique chemical behaviors.

The uniqueness of this compound lies in its specific ring structure, which imparts distinct electronic and steric properties, making it valuable for various synthetic and research applications.

Properties

IUPAC Name

1-(1,2,4-oxadiazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c1-3(7)4-5-2-6-8-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRLBOFKWANQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=NO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301302054
Record name 1-(1,2,4-Oxadiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185445-01-6
Record name 1-(1,2,4-Oxadiazol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185445-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2,4-Oxadiazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301302054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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